g-Phenylpropylphosphonate

描述

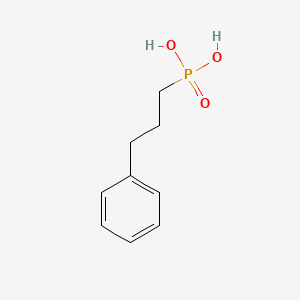

g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.

准备方法

The synthesis of g-Phenylpropylphosphonate can be achieved through several methods:

Dealkylation of Dialkyl Phosphonates: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.

Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce phosphonic acids.

Direct Methods Using Phosphorous Acid: This method uses phosphorous acid (H₃PO₃) to create the P–C bond simultaneously with the formation of the phosphonic acid functional group.

化学反应分析

g-Phenylpropylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the P=O bond to P-H bonds.

Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Esterification: The compound can undergo esterification with orthosilicates to form phosphonate esters.

Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .

科学研究应用

g-Phenylpropylphosphonate has a wide range of scientific research applications:

作用机制

The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .

相似化合物的比较

g-Phenylpropylphosphonate can be compared with other similar compounds such as:

Aminobenzylphosphonic Acids: These compounds exhibit notable herbicidal activity and are used as herbicides.

Phosphinic Acids: These compounds have similar structural features but differ in their oxidation states and chemical properties.

Phosphonous Acids: These compounds are analogues of phenylglycine and phenylalanine and have applications in plant growth regulation.

属性

分子式 |

C9H13O3P |

|---|---|

分子量 |

200.17 g/mol |

IUPAC 名称 |

3-phenylpropylphosphonic acid |

InChI |

InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |

InChI 键 |

KAHDGZROTZTIJZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCCP(=O)(O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。